molecular formula C8H11BrN2O2 B2667889 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid CAS No. 1946823-43-3

3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid

Cat. No. B2667889
CAS RN: 1946823-43-3
M. Wt: 247.092
InChI Key: XILBMBUVNMIQRR-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has a bromine atom, a methyl group, and a carboxylic acid functional group attached to its pyrazole ring.

Scientific Research Applications

3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. It has also been used as a building block in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid is not fully understood. However, it has been reported to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the central nervous system. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the central nervous system. This increase in acetylcholine levels has been associated with improved cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid in lab experiments is its potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the research on 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid. One of the potential areas of research is the development of new drugs based on the inhibitory activity of this compound against certain enzymes. Another area of research is the synthesis of new derivatives of this compound with improved potency and selectivity. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid involves the reaction of 3-bromo-5-methylpyrazole with chloroacetyl chloride in the presence of triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to yield this compound. This method has been reported in the literature by various researchers and has been found to be efficient and reliable.

properties

IUPAC Name

3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4(2)11-5(3)6(8(12)13)7(9)10-11/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILBMBUVNMIQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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